替考托尔
描述
科学研究应用
替考托醇在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在医学上,它用于治疗鼻炎、咽炎和溃疡性结肠炎 . 它也以锭剂的形式用于治疗咽炎,并以灌肠剂或直肠溶液的形式用于治疗溃疡性结肠炎 . 此外,替考托醇用于筛查对A类类固醇的接触性过敏 .
作用机制
生化分析
Biochemical Properties
Tixocortol interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of Tixocortol is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis . The local properties of Tixocortol are given by the immediate liver metabolism and transformation within red blood cells .
Cellular Effects
Tixocortol has significant effects on various types of cells and cellular processes. It presents the characteristic of local action which reduces significantly the side effects of systemic glucocorticoids . Reports have demonstrated that gastrointestinal administration of Tixocortol generates a decrease in abdominal pain, bleeding, and frequency of stools which resulted in an amelioration in the malabsorption laboratory tests .
Molecular Mechanism
Tixocortol exerts its effects at the molecular level through several mechanisms. It binds to the same sites as other corticosteroids and influences prostaglandin synthesis . The local properties of Tixocortol are given by the immediate liver metabolism and transformation within red blood cells .
Temporal Effects in Laboratory Settings
Over time, the effects of Tixocortol in laboratory settings have been observed to change. Reports have demonstrated that gastrointestinal administration of Tixocortol generates a decrease in abdominal pain, bleeding, and frequency of stools which resulted in an amelioration in the malabsorption laboratory tests .
Metabolic Pathways
Tixocortol is rapidly modified within red blood cells and it is immediately metabolized by a first-pass liver metabolism . The metabolites of Tixocortol are mainly represented by the formation of sulfo- and glucurono-conjugates which are later hydrolyzed from the conjugate forming neutral steroids .
Transport and Distribution
Tixocortol is rapidly modified within red blood cells and it is immediately metabolized by a first-pass liver metabolism . Studies have shown that oral or intravenous administration of Tixocortol presents a significantly larger volume of distribution compared to cortisol .
准备方法
合成路线和反应条件: 替考托醇由硫代异戊酸合成。 该过程涉及将硫代异戊酸与铯、钾和锂中选出的矿物盐在有机溶剂中反应 . 该反应生成硫代异戊酸的矿物盐,然后将其用作合成替考托醇丙酸酯的中间体 . 硫代异戊酸的铯、钾和锂盐气味很低,使其更易于处理和运输 .
工业生产方法: 替考托醇丙酸酯的工业生产涉及使用高效液相色谱(HPLC)以确保纯度大于或等于98% . 该方法在制药行业生产仿制药方面尤其有用 .
化学反应分析
反应类型: 替考托醇经历各种类型的化学反应,包括氧化、还原和取代。 这些反应对于其在体内的转化和活性至关重要 .
常用的试剂和条件: 涉及替考托醇的反应中常用的试剂包括硫代异戊酸和矿物盐,如铯、钾和锂 . 反应通常在有机溶剂中在受控条件下进行,以确保获得所需的产物 .
形成的主要产物: 涉及替考托醇的反应形成的主要产物是替考托醇丙酸酯,它因其抗炎特性而被使用 .
相似化合物的比较
替考托醇通常与其他皮质类固醇进行比较,例如氢化可的松、甲基泼尼松龙和泼尼松龙 . 与其他皮质类固醇不同,替考托醇不具有全身糖皮质激素和盐皮质激素的活性及毒性 . 这使其成为局部抗炎治疗的首选 .
类似化合物列表:- 氢化可的松
- 甲基泼尼松龙
- 泼尼松龙
- 布地奈德
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBSCORAARPPF-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895062 | |
Record name | Tixocortol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
607ºC at 760 mmHg | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of tixocortol is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis but the local properties of tixocortol are given by the immediate liver metabolism and transformation withing red blood cells. All the immediate transformations of tixocortol classified it as part of the nonsystemic steroids. | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61951-99-3 | |
Record name | Tixocortol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tixocortol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tixocortol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIXOCORTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
50-55ºC | |
Record name | Tixocortol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tixocortol pivalate exert its anti-inflammatory effects?
A1: Like other corticosteroids, tixocortol pivalate binds to specific glucocorticoid receptors. [, ] This binding initiates a cascade of downstream effects, including the modulation of gene expression, ultimately suppressing inflammatory responses. []
Q2: Does tixocortol pivalate affect prostaglandin biosynthesis?
A2: Yes, research suggests that tixocortol pivalate's mechanism of action involves influencing prostaglandin biosynthesis, similar to other corticosteroids. []
Q3: What is the molecular formula and weight of tixocortol pivalate?
A3: Tixocortol pivalate has the molecular formula C26H38O5S and a molecular weight of 462.64 g/mol. []
Q4: Are there any spectroscopic data available for tixocortol pivalate?
A4: Yes, analytical methods like high-performance liquid chromatography (HPLC) with UV detection have been used to characterize and quantify tixocortol pivalate. []
Q5: How stable are tixocortol pivalate patch test preparations?
A5: Studies show that tixocortol pivalate patch test preparations in petrolatum are stable for at least one year when stored at room temperature, refrigerated, or frozen. Similar stability is observed in ethanol. []
Q6: Does tixocortol pivalate possess any catalytic properties?
A6: There is limited research available on the catalytic properties of tixocortol pivalate. Current research focuses primarily on its anti-inflammatory effects.
Q7: Have there been any computational studies on tixocortol pivalate?
A7: Yes, conformational analyses have been conducted to study the electronic shape of tixocortol pivalate and understand its cross-reactivity patterns with other corticosteroids. []
Q8: How does the structure of tixocortol pivalate contribute to its minimal systemic effects?
A8: The presence of the pivalate ester at the C21 position of tixocortol pivalate is thought to be crucial for its rapid metabolism in the liver, often referred to as the "first-pass effect." [] This rapid metabolism significantly reduces its systemic availability, thereby minimizing systemic glucocorticoid and mineralocorticoid activities.
Q9: Does modifying the C20-21 position of tixocortol pivalate affect its allergenicity?
A9: Research suggests that substitutions at the C20-21 position of tixocortol pivalate, while different from hydrocortisone, do not significantly influence its allergenic potential. []
Q10: What is the recommended concentration for tixocortol pivalate in patch testing?
A10: Studies have investigated the optimal concentration of tixocortol pivalate for patch testing, comparing 1% and 0.1% concentrations. While both concentrations effectively detect contact allergy, a 1% concentration is generally recommended for screening purposes due to practical considerations. []
Q11: How is tixocortol pivalate metabolized in the body?
A11: Studies using radiolabeled tixocortol pivalate reveal extensive metabolism, primarily in the liver. The major metabolic pathways involve reduction, oxidation, and cleavage of the steroid structure, leading to the formation of various metabolites, primarily excreted in urine as sulfo- and glucurono-conjugates. []
Q12: Does tixocortol pivalate have a significant impact on the adrenal-pituitary axis?
A12: While tixocortol pivalate is believed to have minimal systemic effects, studies suggest that it may not be entirely devoid of adrenal-suppressive effects and could potentially lead to fluid retention in some patients. []
Q13: What is the efficacy of tixocortol pivalate in treating ulcerative colitis?
A13: Both open and controlled clinical trials have demonstrated the clinical efficacy of tixocortol pivalate in managing acute or recurrent distal ulcerative colitis. []
Q14: Are there known resistance mechanisms associated with tixocortol pivalate?
A14: The provided research papers do not delve into specific resistance mechanisms related to tixocortol pivalate.
Q15: Is tixocortol pivalate associated with any toxic effects?
A15: While generally considered safe for topical use, tixocortol pivalate, like all corticosteroids, may induce local adverse effects, including skin reactions and potential skin thinning with prolonged use. [, ]
Q16: What is the relative toxicity of tixocortol pivalate compared to other corticosteroids like hydrocortisone acetate and beclomethasone dipropionate?
A16: Animal studies suggest that tixocortol pivalate might have a lower toxicity profile than hydrocortisone acetate and beclomethasone dipropionate. [, ]
Q17: Are there specific biomarkers associated with tixocortol pivalate efficacy or safety?
A17: Currently, research on specific biomarkers for tixocortol pivalate is limited.
Q18: How is tixocortol pivalate quantified in pharmaceutical formulations?
A18: High-performance liquid chromatography (HPLC) coupled with UV detection is a common and reliable method for quantifying tixocortol pivalate in pharmaceutical preparations like solutions, tablets, and nasal sprays. []
Q19: What is the environmental impact of tixocortol pivalate?
A19: Specific information about the environmental impact and degradation of tixocortol pivalate is limited in the provided research.
Q20: What is the solubility profile of tixocortol pivalate?
A20: Tixocortol pivalate's solubility can vary depending on the solvent and pH. It generally exhibits low solubility in water but higher solubility in organic solvents like ethanol. []
Q21: Have analytical methods for tixocortol pivalate been validated?
A21: Yes, analytical methods, particularly HPLC methods, used for determining tixocortol pivalate concentrations have been validated for parameters like accuracy, precision, linearity, and specificity. [, ]
Q22: How is the quality of tixocortol pivalate ensured during manufacturing?
A22: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the development and manufacturing processes to ensure the consistency, safety, and efficacy of tixocortol pivalate products. These measures include rigorous testing of raw materials, in-process controls, and final product testing using validated analytical methods.
Q23: Can tixocortol pivalate elicit an immune response?
A23: Yes, like many medications, tixocortol pivalate can potentially trigger an immune response, leading to allergic contact dermatitis in some individuals. [, , ]
Q24: What is the prevalence of tixocortol pivalate allergy among dermatitis patients?
A24: Studies report varying prevalence rates of tixocortol pivalate allergy, ranging from 0.2% to 5% in dermatitis patients undergoing patch testing. [, , ]
Q25: Does tixocortol pivalate interact with drug transporters?
A25: Specific information regarding tixocortol pivalate interactions with drug transporters is not extensively discussed in the provided literature.
Q26: Can tixocortol pivalate induce or inhibit drug-metabolizing enzymes?
A26: Details regarding tixocortol pivalate's potential to induce or inhibit drug-metabolizing enzymes are not explicitly addressed in the provided research papers.
Q27: What are some alternatives to tixocortol pivalate for treating inflammatory skin conditions?
A27: Many other topical corticosteroids are available, each with a unique potency and potential for side effects. Alternatives include hydrocortisone, mometasone furoate, and betamethasone valerate. [, ]
Q28: Are there specific guidelines for recycling or disposing of tixocortol pivalate products?
A28: Information regarding the recycling and waste management of tixocortol pivalate products is not detailed in the provided research. Proper disposal should follow local regulations for pharmaceutical waste.
Q29: What resources are available for researchers studying tixocortol pivalate?
A29: Researchers can access various resources, including databases like PubMed, scientific journals, and organizations such as the European Environmental and Contact Dermatitis Research Group (EECDRG). []
Q30: When was tixocortol pivalate first introduced?
A30: Tixocortol pivalate was first introduced into the market in 1980 in France and England. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。